molecular formula C23H38O4 B1679974 Norursodeoxycholic Acid CAS No. 99697-24-2

Norursodeoxycholic Acid

Numéro de catalogue B1679974
Numéro CAS: 99697-24-2
Poids moléculaire: 378.5 g/mol
Clé InChI: QYYDXDSPYPOWRO-PFFZYYQLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Norursodeoxycholic acid (norUDCA) is a bile acid and the C23 homolog of UDCA . Unlike UDCA, norUDCA does not undergo conjugation to taurine or glycine and is secreted in an unchanged form, as trihydroxy derivatives, or as sulfate or glucuronide conjugates .


Synthesis Analysis

Norursodeoxycholic Acid (norUDCA) is a deoxycholic acid analogue with a C23 –CH2 defect . It is formed by 7b-epimerization of the primary bile acid chenodeoxycholic .


Molecular Structure Analysis

Norursodeoxycholic Acid has a molecular formula of C23H38O4 . Its average mass is 378.545 Da and its monoisotopic mass is 378.277008 Da .


Chemical Reactions Analysis

Norursodeoxycholic Acid (norUDCA) does not undergo conjugation to taurine or glycine and is secreted in an unchanged form, as trihydroxy derivatives, or as sulfate or glucuronide conjugates . It has been characterized as metabolites after in vitro incubation with enzyme-enriched liver subcellular fractions of mouse, rat, or human .


Physical And Chemical Properties Analysis

Norursodeoxycholic Acid has a molecular weight of 378.55 . It is soluble in DMSO at concentrations greater than 40 mg/mL .

Applications De Recherche Scientifique

1. Treatment of Primary Sclerosing Cholangitis (PSC) and Inflammatory Bowel Diseases (IBD)

  • Summary of Application: NorUDCA is a novel therapeutic bile acid for treating PSC, an immune-mediated cholestatic liver disease. Since PSC strongly associates with IBD driven by T H 17/Treg imbalance, researchers aimed to explore NorUDCA’s immunomodulatory potential on intestinal T H 17/Treg balance .
  • Methods of Application: NorUDCA’s impact on T H 17/Treg tissue distribution was first assessed in Mdr2–/– mouse model of PSC. The effect of NorUDCA on modulating T H 17/Treg balance was investigated in a CD4 + T cell driven colitis model induced by adoptive transfer of CD25 − CD44 low CD45RB high CD4 + T Naïve cells into Rag2–/– mice, mimicking human IBD .
  • Results: NorUDCA promoted Treg generation in both liver and intestine in the Mdr2–/– model. In the experimental IBD model, NorUDCA attenuated intestinal immunopathology. Mechanistically, NorUDCA demonstrated strong immunomodulatory efficacy in counteracting T H 17/Treg imbalance by restricting glutaminolysis in differentiating T H 17 cells, thus suppressed α-Ketoglutarate-dependent mTORC1 activation, glycolysis and enhanced FOXP3 expression .

2. Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

  • Summary of Application: NorUDCA shows surprising therapeutic potential in NAFLD with several mechanisms, such as improving cellular autophagy, apoptosis, and mitochondrial functions. This action is based on its direct or indirect effect, targeting the farnesoid X receptor (FXR) and various other nuclear receptors .
  • Methods of Application: The details of the methods of application are not specified in the source .
  • Results: The results of the application are not specified in the source .

3. Treatment of Neurodegenerative Diseases

  • Summary of Application: NorUDCA has been found to have potential use in neurodegenerative diseases .
  • Methods of Application: The details of the methods of application are not specified in the source .
  • Results: The results of the application are not specified in the source .

4. Treatment of Cholestatic and Metabolic Liver Diseases

  • Summary of Application: NorUDCA is a promising drug for a range of cholestatic liver and bile duct disorders. It has been successfully tested clinically in patients with primary sclerosing cholangitis (PSC) as the first application in patients . Moreover, hepatic enrichment of NorUDCA facilitates direct therapeutic effects on both parenchymal and non-parenchymal liver cells, thereby counteracting cholestasis, steatosis, hepatic inflammation and fibrosis, inhibiting hepatocellular proliferation, and promoting autophagy .
  • Methods of Application: The details of the methods of application are not specified in the source .
  • Results: The results of the application are not specified in the source .

5. Treatment of Neurodegenerative Diseases

  • Summary of Application: NorUDCA has been found to have potential use in neurodegenerative diseases .
  • Methods of Application: The details of the methods of application are not specified in the source .
  • Results: The results of the application are not specified in the source .

6. Treatment of Cholestatic Liver Diseases

  • Summary of Application: NorUDCA is a promising drug for a range of cholestatic liver and bile duct disorders . Moreover, hepatic enrichment of NorUDCA facilitates direct therapeutic effects on both parenchymal and non-parenchymal liver cells, thereby counteracting cholestasis, steatosis, hepatic inflammation and fibrosis, inhibiting hepatocellular proliferation, and promoting autophagy .
  • Methods of Application: The details of the methods of application are not specified in the source .
  • Results: The results of the application are not specified in the source .

Safety And Hazards

Norursodeoxycholic Acid can cause skin irritation and serious eye irritation . It is advised to wash hands, forearms, and face thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection .

Orientations Futures

Norursodeoxycholic Acid is currently being investigated for its potential in treating cholestatic and metabolic liver diseases . It has shown potent anti-cholestatic, anti-inflammatory, and anti-fibrotic properties . It is also being considered for use in conjunction with other treatments like UDCA .

Propriétés

IUPAC Name

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYDXDSPYPOWRO-JHMCBHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norursodeoxycholic Acid

CAS RN

99697-24-2
Record name 24-Norursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099697242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name norUrsodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NORUCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5G600D9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norursodeoxycholic Acid
Reactant of Route 2
Norursodeoxycholic Acid
Reactant of Route 3
Norursodeoxycholic Acid
Reactant of Route 4
Norursodeoxycholic Acid
Reactant of Route 5
Norursodeoxycholic Acid
Reactant of Route 6
Norursodeoxycholic Acid

Citations

For This Compound
873
Citations
AF Hofmann, SF Zakko, M Lira, C Clerici… - …, 2005 - Wiley Online Library
Experiments were performed in 2 volunteers to define the biotransformation and physiological properties of norursodeoxycholic acid (norUDCA), the C 23 (C 24 ‐nor) homolog of UDCA…
Number of citations: 104 aasldpubs.onlinelibrary.wiley.com
P Fickert, M Wagner, HU Marschall, A Fuchsbichler… - Gastroenterology, 2006 - Elsevier
… 24-norUrsodeoxycholic acid metabolism was studied in serum, liver, bile, and urine. Results: 24-norUrsodeoxycholic acid … 24-norUrsodeoxycholic acid underwent extensive phase I/II …
Number of citations: 319 www.sciencedirect.com
S Traussnigg, JM Schattenberg, M Demir… - The Lancet …, 2019 - thelancet.com
… We assessed the efficacy of two doses of norursodeoxycholic acid versus placebo for the … to receive 500 mg norursodeoxycholic acid, 67 to 1500 mg norursodeoxycholic acid, and 64 to …
Number of citations: 69 www.thelancet.com
E Halilbasic, R Fiorotto, P Fickert, HU Marschall… - …, 2009 - Wiley Online Library
… 24‐norursodeoxycholic acid (norUDCA), a side chain–modified ursodeoxycholic acid … ‐, tauro norursodeoxycholic acid (tauro‐ norUDCA)‐, or di norursodeoxycholic acid (di norUDCA)‐…
Number of citations: 153 aasldpubs.onlinelibrary.wiley.com
P Fickert, GM Hirschfield, G Denk, HU Marschall… - Journal of …, 2017 - Elsevier
Background & Aim Primary sclerosing cholangitis (PSC) represents a devastating bile duct disease, currently lacking effective medical therapy. 24-norursodeoxycholic acid (norUDCA) …
Number of citations: 237 www.sciencedirect.com
E Krones, K Eller, MJ Pollheimer, S Racedo… - Journal of …, 2017 - Elsevier
… We aimed to explore the therapeutic efficacy and mechanisms of norursodeoxycholic acid (… Norursodeoxycholic acid (norUDCA) is a side-chain shortened derivative of UDCA [19], [20] …
Number of citations: 46 www.sciencedirect.com
GU Denk, S Maitz, R Wimmer, C Rust, P Invernizzi… - …, 2010 - Wiley Online Library
NorUDCA (24‐norursodeoxycholic acid), the C 23 ‐homolog of ursodeoxycholic acid (UDCA), showed remarkable therapeutic effects in cholestatic Mdr2 (Abcb4) (multidrug resistance …
Number of citations: 45 aasldpubs.onlinelibrary.wiley.com
VU Buko, OY Lukivskaya, EE Naruta… - Journal of clinical and …, 2014 - Elsevier
Background/objectives Effects of norursodeoxycholic acid (norUDCA) and ursodeoxycholic acid (UDCA) on liver fibrosis progression and liver fibrosis reversal in thioacetamide (TAA)-…
Number of citations: 35 www.sciencedirect.com
C Zhu, N Boucheron, AC Müller, P Májek, T Claudel… - Journal of …, 2021 - Elsevier
Background & Aims 24-NorUrsodeoxycholic acid (NorUDCA) is a novel therapeutic bile acid for immune-mediated cholestatic liver diseases, such as primary sclerosing cholangitis (…
Number of citations: 20 www.sciencedirect.com
N Beraza, L Ofner-Ziegenfuss, H Ehedego… - Gut, 2011 - gut.bmj.com
Background Hepatocyte-specific NEMO/NF-κB deleted mice (NEMO Δhepa ) develop spontaneous non-alcoholic steatohepatitis (NASH). Free fatty acids and bile acids promote DR5 …
Number of citations: 56 gut.bmj.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.